3-Hydroxyhexanedioic acid
3-Hydroxyhexanedioic acid
3-Hydroxyadipic acid is a carbonyl compound.
3-Hydroxy-adipic acid, also known as 3-hydroxy-adipate, belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. These are hydroxy acids with a 6 to 12 carbon atoms long side chain. 3-Hydroxy-adipic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 3-Hydroxy-adipic acid has been detected in multiple biofluids, such as urine and blood. Within the cell, 3-hydroxy-adipic acid is primarily located in the cytoplasm.
3-Hydroxy-adipic acid, also known as 3-hydroxy-adipate, belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. These are hydroxy acids with a 6 to 12 carbon atoms long side chain. 3-Hydroxy-adipic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 3-Hydroxy-adipic acid has been detected in multiple biofluids, such as urine and blood. Within the cell, 3-hydroxy-adipic acid is primarily located in the cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
14292-29-6
VCID:
VC21147719
InChI:
InChI=1S/C6H10O5/c7-4(3-6(10)11)1-2-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11)
SMILES:
C(CC(=O)O)C(CC(=O)O)O
Molecular Formula:
C6H10O5
Molecular Weight:
162.14 g/mol
3-Hydroxyhexanedioic acid
CAS No.: 14292-29-6
Cat. No.: VC21147719
Molecular Formula: C6H10O5
Molecular Weight: 162.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-Hydroxyadipic acid is a carbonyl compound. 3-Hydroxy-adipic acid, also known as 3-hydroxy-adipate, belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. These are hydroxy acids with a 6 to 12 carbon atoms long side chain. 3-Hydroxy-adipic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 3-Hydroxy-adipic acid has been detected in multiple biofluids, such as urine and blood. Within the cell, 3-hydroxy-adipic acid is primarily located in the cytoplasm. |
|---|---|
| CAS No. | 14292-29-6 |
| Molecular Formula | C6H10O5 |
| Molecular Weight | 162.14 g/mol |
| IUPAC Name | 3-hydroxyhexanedioic acid |
| Standard InChI | InChI=1S/C6H10O5/c7-4(3-6(10)11)1-2-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11) |
| Standard InChI Key | YVOMYDHIQVMMTA-UHFFFAOYSA-N |
| SMILES | C(CC(=O)O)C(CC(=O)O)O |
| Canonical SMILES | C(CC(=O)O)C(CC(=O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator